molecular formula C9H5NO5 B8127375 4-Nitrobenzofuran-2-carboxylic acid

4-Nitrobenzofuran-2-carboxylic acid

Cat. No.: B8127375
M. Wt: 207.14 g/mol
InChI Key: KQGSYGMNOYWEQP-UHFFFAOYSA-N
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Description

4-Nitrobenzofuran-2-carboxylic acid is a heterocyclic organic compound that belongs to the benzofuran family. . The presence of a nitro group and a carboxylic acid group in the benzofuran ring structure makes this compound a compound of interest for researchers.

Preparation Methods

The synthesis of 4-nitrobenzofuran-2-carboxylic acid typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Nitrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium carbonate, and acid catalysts. Major products formed from these reactions include amino derivatives, substituted benzofurans, and esters.

Scientific Research Applications

Mechanism of Action

The biological activity of 4-nitrobenzofuran-2-carboxylic acid and its derivatives is attributed to their ability to interact with various molecular targets and pathways. For example, some derivatives inhibit the activity of enzymes involved in viral replication, while others induce apoptosis in cancer cells by targeting specific signaling pathways . The exact mechanism of action depends on the specific derivative and its target.

Comparison with Similar Compounds

4-Nitrobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in the combination of the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-nitro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-9(12)8-4-5-6(10(13)14)2-1-3-7(5)15-8/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGSYGMNOYWEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(OC2=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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